molecular formula C8H15N B15240413 1-Methyl-octahydrocyclopenta[c]pyrrole

1-Methyl-octahydrocyclopenta[c]pyrrole

Cat. No.: B15240413
M. Wt: 125.21 g/mol
InChI Key: JGSNIMRVOHRVOI-UHFFFAOYSA-N
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Description

1-Methyl-octahydrocyclopenta[c]pyrrole is a heterocyclic compound with the molecular formula C8H15N. It features a fused ring system consisting of a cyclopentane ring and a pyrrole ring, with a methyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-octahydrocyclopenta[c]pyrrole can be synthesized through several methods. One common approach involves the reduction of octahydrocyclopenta[c]pyrrole carboxylic acid derivatives. The reaction typically uses lithium alkylide in the presence of a chiral organic ligand, with solvents such as tetrahydrofuran, methyl tert-butyl ether, or dioxane. The reaction is carried out at low temperatures, ranging from -50°C to -78°C .

Industrial Production Methods: For industrial-scale production, the synthesis of this compound often involves the use of cost-effective reagents and optimized reaction conditions to ensure high yield and purity. The process may include the use of suitable Lewis acids to promote the reaction and achieve a product purity of over 97% .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-octahydrocyclopenta[c]pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Methyl-octahydrocyclopenta[c]pyrrole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Methyl-octahydrocyclopenta[c]pyrrole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of enzyme activity .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-octahydrocyclopenta[c]pyrrole is unique due to its fused ring system and the presence of a methyl group on the nitrogen atom. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

3-methyl-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole

InChI

InChI=1S/C8H15N/c1-6-8-4-2-3-7(8)5-9-6/h6-9H,2-5H2,1H3

InChI Key

JGSNIMRVOHRVOI-UHFFFAOYSA-N

Canonical SMILES

CC1C2CCCC2CN1

Origin of Product

United States

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